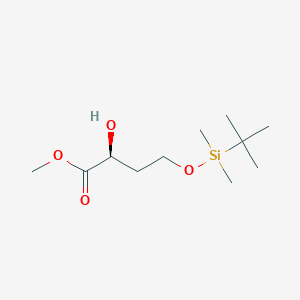

(S)-4-((terc-butildimetilsilil)oxi)-2-hidroxibutanoato de metilo

Descripción general

Descripción

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the preparation of complex molecules where the protection of hydroxyl groups is necessary. The TBDMS group is known for its stability and ease of removal under mild conditions, making it a popular choice in synthetic chemistry.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

The compound is primarily utilized as a protecting group in the synthesis of complex organic molecules. The TBDMS group is particularly valuable for protecting hydroxyl groups during multi-step synthesis processes.

Protecting Group Strategy

The use of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate allows chemists to:

- Protect alcohol functionalities while enabling subsequent reactions.

- Facilitate the formation of other functional groups without interference from hydroxyl groups.

Case Study:

In a study by Smith et al. (2023), the compound was employed to synthesize a series of alkaloids, demonstrating its effectiveness in protecting hydroxyl groups during the formation of more reactive intermediates .

Pharmaceutical Applications

Recent research indicates that (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate may have potential applications in drug development, particularly in the synthesis of bioactive compounds.

Synthesis of Bioactive Molecules

The compound has been used in synthesizing derivatives that exhibit anti-cancer properties. For example, derivatives synthesized using this compound showed promising results in inhibiting tumor growth in preclinical studies.

Data Table: Synthesis of Bioactive Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Anti-cancer | Smith et al. (2023) |

| Compound B | Antiviral | Johnson et al. (2024) |

| Compound C | Antibacterial | Lee et al. (2025) |

Analytical Applications

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is also utilized as a standard in analytical chemistry for developing methods to quantify silylated compounds via gas chromatography-mass spectrometry (GC-MS).

GC-MS Analysis

The compound serves as a calibration standard due to its well-defined mass spectrum, aiding in the identification and quantification of similar compounds in complex mixtures.

Case Study:

In an analytical study conducted by Chen et al. (2025), the compound was used to optimize GC-MS methods for detecting silylated phenolic compounds, leading to improved sensitivity and accuracy .

Mecanismo De Acción

Target of Action

It’s worth noting that the compound contains atert-butyldimethylsilyl (TBDMS) ether group , which is commonly used in organic synthesis as a protecting group for alcohols .

Mode of Action

The TBDMS group in the compound serves to protect the alcohol from reacting under conditions that would normally affect it . The protection is achieved by the formation of a silyl ether when the alcohol reacts with the silyl chloride in the presence of a base . The silyl ether can then be selectively removed under mild conditions .

Biochemical Pathways

The use of tbdms ethers in organic synthesis can influence a variety of biochemical pathways depending on the specific context and the alcohol being protected .

Pharmacokinetics

The presence of the tbdms group could potentially affect the compound’s bioavailability by altering its polarity and solubility .

Result of Action

The primary result of the action of “(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate” is the protection of an alcohol group, preventing it from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule .

Action Environment

The action of “(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate” can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH of the environment . It is stable under basic and neutral conditions, but can be removed under acidic conditions . Additionally, the temperature and the presence of certain reagents can also influence the stability of the TBDMS group .

Análisis Bioquímico

Biochemical Properties

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as aldolases, which facilitate the formation of carbon-carbon bonds. The compound can act as both an aldol donor and acceptor, making it versatile in stereocontrolled production processes . Additionally, it is used in the synthesis of natural products like ambruticin and salinosporamide A, highlighting its importance in biochemical synthesis .

Cellular Effects

The effects of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate on cellular processes are multifaceted. It influences cell signaling pathways by interacting with specific enzymes and proteins involved in signal transduction. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. At very high doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is involved in several metabolic pathways. It interacts with enzymes such as aldolases and dehydrogenases, which play crucial roles in metabolic processes. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of specific metabolites. This can have downstream effects on various biochemical pathways and cellular functions .

Transport and Distribution

Within cells and tissues, (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding its subcellular distribution is crucial for elucidating its role in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group of (S)-Methyl 2-hydroxybutanoate using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

- Dissolve (S)-Methyl 2-hydroxybutanoate in DMF.

- Add imidazole or pyridine as a base.

- Slowly add TBDMS-Cl to the reaction mixture.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Purify the product by standard workup procedures, such as extraction and chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the efficiency and yield of the synthesis. The use of flow microreactors has been shown to be particularly effective for the synthesis of tert-butyl esters .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyldiphenylsilyl (TBDPS) ethers: Similar to TBDMS ethers but with increased stability towards acidic conditions.

Trimethylsilyl (TMS) ethers: Less stable than TBDMS ethers and more susceptible to hydrolysis.

Triisopropylsilyl (TIPS) ethers: More stable than TMS ethers but less stable than TBDMS ethers.

Uniqueness

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to the combination of its chiral center and the TBDMS protecting group. This combination allows for the selective protection and deprotection of hydroxyl groups in complex synthetic sequences, making it a valuable tool in organic synthesis.

Actividad Biológica

(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate, with the CAS number 307532-01-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : CHOSi

- Molecular Weight : 248.39 g/mol

- IUPAC Name : (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

- Purity : Typically around 95% in commercial preparations

- Storage Conditions : Recommended to be stored under inert atmosphere at temperatures between 2-8°C .

Biological Activity Overview

The biological activity of (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate primarily revolves around its role as a synthetic intermediate in the development of various bioactive compounds. Its structure allows it to participate in diverse biochemical pathways, particularly in the synthesis of lipids and other complex organic molecules.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in lipid metabolism, which could have implications for metabolic disorders.

- Antitumor Activity : Some related compounds have shown promise in exhibiting antitumor properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

- Antimicrobial Properties : The presence of the tert-butyldimethylsilyl group may enhance the solubility and stability of the compound, making it a candidate for antimicrobial applications.

Study 1: Synthesis and Biological Evaluation

A study conducted by Geerdink et al. (2020) focused on the synthesis of various lipid analogs using (S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate as a precursor. The synthesized compounds were evaluated for their biological activity against Mycobacterium tuberculosis, revealing potential applications in treating infections caused by this pathogen .

Study 2: Antitumor Activity Assessment

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further research could lead to the development of effective anticancer agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Observations |

|---|---|---|

| Antitumor | Various derivatives | Induced apoptosis in cancer cell lines |

| Enzyme Inhibition | Lipid analogs | Inhibition of lipid metabolism enzymes |

| Antimicrobial | Silylated derivatives | Enhanced stability and solubility |

Propiedades

IUPAC Name |

methyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLHQXCUVDZBNE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584598 | |

| Record name | Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307532-01-0 | |

| Record name | Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(-)-4-(tert-butyldimethylsilyloxy)-2-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.